molecular formula C21H26N2O4S B14139057 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 550353-59-8

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14139057
CAS No.: 550353-59-8
M. Wt: 402.5 g/mol
InChI Key: FBYXLBBCMAYMCU-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the ethyl group: This step often involves alkylation reactions.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through acylation reactions using appropriate acyl chlorides.

    Formation of the carboxamide group: This involves the reaction of the intermediate with amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbonyl groups to alcohols.

    Substitution: This can involve the replacement of functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) or nitric acid (for nitration).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its interactions with biological molecules and potential as a drug candidate.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific structural features, such as the ethyl group and the 3,4-dimethoxyphenyl moiety

Properties

CAS No.

550353-59-8

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-4-12-5-7-14-17(10-12)28-21(19(14)20(22)25)23-18(24)11-13-6-8-15(26-2)16(9-13)27-3/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H2,22,25)(H,23,24)

InChI Key

FBYXLBBCMAYMCU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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